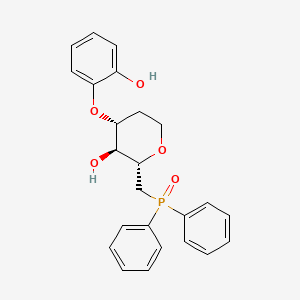

1,5-Anhydro-3-2,6-dideoxy-6-(diphenylphosphinyl)-3-O-(2-hydroxyphenyl)-D-arabino-hexitol

Description

This compound belongs to the 1,5-anhydro-D-arabino-hexitol family, characterized by a six-carbon sugar alcohol backbone with specific deoxy and substituent groups. Its structure includes a 2-hydroxyphenyl moiety at the 3-O-position and a diphenylphosphinyl group at the 6-position. The diphenylphosphinyl group imparts electron-withdrawing properties, enhancing its utility in enantioselective catalysis and enzyme inhibition .

Properties

Molecular Formula |

C24H25O5P |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

(2S,3S,4R)-2-(diphenylphosphorylmethyl)-4-(2-hydroxyphenoxy)oxan-3-ol |

InChI |

InChI=1S/C24H25O5P/c25-20-13-7-8-14-21(20)29-22-15-16-28-23(24(22)26)17-30(27,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,22-26H,15-17H2/t22-,23-,24+/m1/s1 |

InChI Key |

MASKRLMVAOEACQ-SMIHKQSGSA-N |

Isomeric SMILES |

C1CO[C@@H]([C@H]([C@@H]1OC2=CC=CC=C2O)O)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1COC(C(C1OC2=CC=CC=C2O)O)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

1,5-Anhydro-3-2,6-dideoxy-6-(diphenylphosphinyl)-3-O-(2-hydroxyphenyl)-D-arabino-hexitol is a complex organic compound with potential biological activity. Its structure includes a diphenylphosphinyl group and a hydroxylated phenyl moiety, which may contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C24H25O5P

- Molecular Weight : 426.44 g/mol

- CAS Number : 291273-51-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The diphenylphosphinyl group may inhibit phosphatases or kinases, affecting signaling pathways related to cell growth and apoptosis.

- Antioxidant Activity : The presence of the hydroxyl group suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

- Cellular Uptake : The unique sugar-like structure may facilitate cellular uptake through glucose transporters, enhancing bioavailability.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

- Antiproliferative Effects : Studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

- Cytotoxicity : The compound has been tested for cytotoxic effects against various tumor cells, with IC50 values indicating effective concentrations for inducing cell death.

In Vivo Studies

Preliminary in vivo studies have indicated:

- Tumor Growth Inhibition : Animal models treated with the compound showed reduced tumor growth rates compared to controls.

- Safety Profile : Toxicological assessments revealed no significant adverse effects at therapeutic doses.

Case Studies

-

Case Study on Cancer Treatment :

- A study involving mice with induced tumors demonstrated that administration of the compound led to a significant reduction in tumor size after four weeks of treatment. The mechanism was hypothesized to involve apoptosis induction in cancer cells.

-

Case Study on Antioxidant Activity :

- A separate investigation assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals, supporting its potential use in oxidative stress-related conditions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural analogs and their applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.